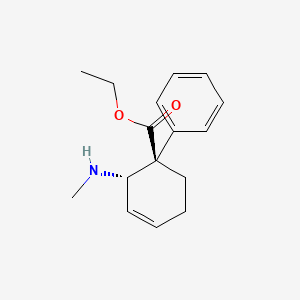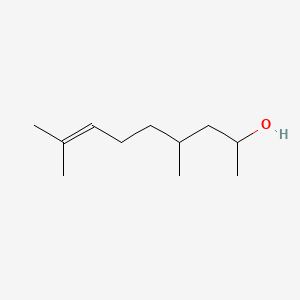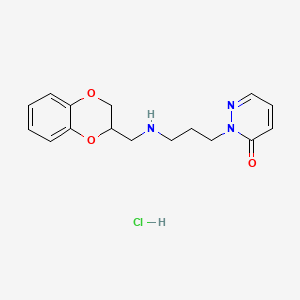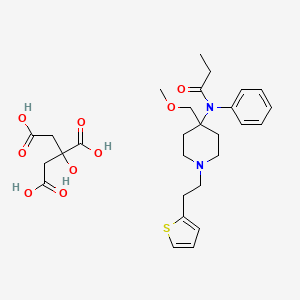
Citrate de sufentanil
Vue d'ensemble
Description
Sufentanil Citrate is a potent opioid analgesic, a thienyl analogue of fentanyl, primarily utilized in anesthesia. It is distinguished by its high potency, rapid onset, and relatively short duration of action, making it particularly useful in surgeries requiring profound analgesia with stable hemodynamics (Rosow, 1984).
Synthesis Analysis
The total synthesis of Sufentanil is achieved from simple thiophenylethylamine through a six-step sequence. Key steps include efficient construction of thiophenylethylpiperidone by aminomethano desilylation-cyclization followed by Swern oxidation and direct regioselective N-nucleophilic epoxide cleavage with aniline promoted by Lewis acids (Shin et al., 1999).
Molecular Structure Analysis
Sufentanil Citrate's efficacy and potency are attributed to its molecular structure, specifically its analgesic activity mediated through μ-opioid receptor agonism. The presence of the thienyl group contributes to its high lipid solubility and potency. Detailed molecular interactions with opioid receptors highlight the importance of its structure for its pharmacological profile.
Chemical Reactions and Properties
Sufentanil undergoes extensive metabolism, primarily through the liver in humans, rats, and dogs, with similar metabolic pathways observed across these species. The metabolism involves oxidative N-dealkylation, O-demethylation, and hydroxylation, leading to various metabolites (Lavrijsen et al., 1990).
Physical Properties Analysis
Sufentanil Citrate's physical stability under various storage conditions has been extensively studied. It maintains chemical and microbiological stability for extended periods when stored properly. For instance, a sufentanil-levobupivacaine mixture in polypropylene syringes remains chemically and microbiologically stable for up to 28 days at controlled temperatures (Jäppinen et al., 2003).
Chemical Properties Analysis
Sufentanil's chemical properties, including its interaction with different pH levels and materials like polyvinyl chloride (PVC), have been examined to understand its absorption and stability in various clinical settings. For example, its absorption into PVC results in concentration reductions, which can be mitigated by adjusting the pH to optimize stability for epidural administration (Roos et al., 1993).
Applications De Recherche Scientifique
Anesthésie
Le sufentanil est largement utilisé en anesthésie, en particulier dans les applications intraveineuses et épidurales . Il est particulièrement courant en chirurgie cardiaque et en anesthésie périopératoire obstétricale .
Gestion de la douleur
Le sufentanil est utilisé pour la gestion de la douleur aiguë et chronique . Une formulation sublinguale récemment développée a élargi son utilisation dans ce domaine .
Analgésie multimodale
Le sufentanil fait partie des protocoles d'analgésie multimodale, où il est utilisé en combinaison avec d'autres analgésiques pour améliorer le contrôle de la douleur et réduire les effets secondaires .
Essais cliniques
Le sufentanil a été comparé à d'autres opioïdes dans des essais cliniques. Par exemple, une étude a comparé l'alfentanil chlorhydrate domestique chinois au citrate de sufentanil chez les patients âgés .
Soins néonatals
Le taux de clairance du sufentanil peut être réduit de plus d'un tiers chez les nouveau-nés atteints de maladie cardiovasculaire , ce qui indique son utilisation potentielle dans les soins néonatals.
Toxicologie médico-légale et clinique
La détermination du sufentanil dans le plasma humain a été appliquée dans l'investigation d'affaires de toxicologie médico-légale et clinique .
Recherche sur la sécurité des opioïdes
Le sufentanil est utilisé dans la recherche pour étudier la sécurité des opioïdes, en particulier chez les adultes âgés .
Études sur la réponse à la toux
Le sufentanil est utilisé dans des études portant sur la réponse à la toux, un aspect important du confort et de la sécurité des patients pendant les interventions .
Mécanisme D'action
Target of Action
Sufentanil citrate, also known as Sufenta, is a potent synthetic opioid analgesic. Its primary targets are the μ-opioid receptors (MORs) in the central nervous system . These receptors play a crucial role in pain perception, and their activation results in analgesic effects .
Mode of Action
Sufentanil citrate acts as an opioid agonist , binding to and activating the μ-opioid receptors . This interaction triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decrease in intracellular cAMP, and ultimately resulting in analgesia and sedation .
Biochemical Pathways
The activation of μ-opioid receptors by Sufentanil citrate affects several biochemical pathways. Primarily, it leads to the inhibition of adenylate cyclase, reducing the levels of intracellular cAMP . This modulation of cAMP levels influences various downstream effects, including the opening of potassium channels and the closing of calcium channels. The net effect is hyperpolarization of the cell membrane and inhibition of neuronal firing, which contributes to the drug’s analgesic effect .
Pharmacokinetics
Sufentanil citrate exhibits unique pharmacokinetic properties. It is highly protein-bound, predominantly to α1-acid glycoprotein (AAG), which is an important characteristic to consider in its bioavailability . It is administered via intravenous, epidural, and sublingual routes . The drug’s high lipophilicity allows it to cross the blood-brain barrier effectively, contributing to its potent analgesic effects .
Result of Action
The molecular and cellular effects of Sufentanil citrate’s action primarily involve analgesia and sedation. By activating the μ-opioid receptors, Sufentanil citrate increases pain tolerance and decreases the perception of pain . In clinical settings, it exerts its principal pharmacologic effects on the central nervous system .
Action Environment
The action of Sufentanil citrate can be influenced by various environmental factors. For instance, its effects can be modulated by the arterial partial pressure of carbon dioxide and the acid-base status . Reductions in pH secondary to respiratory or metabolic acidosis result in increased ionization of Sufentanil, reducing its protein binding, metabolism, and clearance, and therefore prolonging its effects . Furthermore, the behavioral effects of Sufentanil administration are influenced by sex, animal strain, and genetic and environmental factors .
Safety and Hazards
Orientations Futures
Sufentanil citrate injection is used to relieve pain during and after surgery or other medical procedures (eg, childbirth). It is also used with other medicines just before or during an operation to help the anesthetic work better . Consideration may be made in the future for the use of the sublingual form in the US military in cases where analgesia is required immediately .
Propriétés
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCZPLDERGDQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56030-54-7 (Parent) | |
| Record name | Sufentanil citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048928 | |
| Record name | Sufentanil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60561-17-3 | |
| Record name | Sufentanil citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60561-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sufentanil citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sufentanil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidyl]-N-phenylpropionamide citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUFENTANIL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9ZFX8403R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

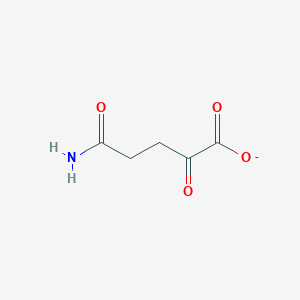

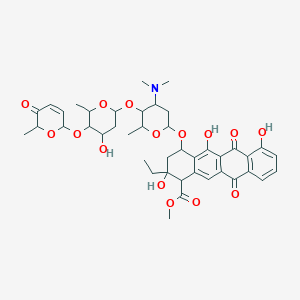
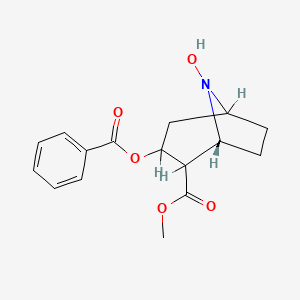
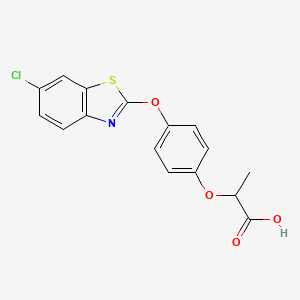
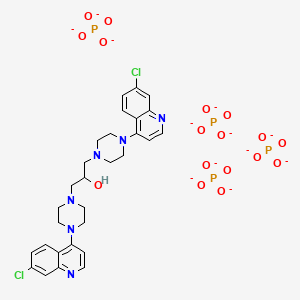
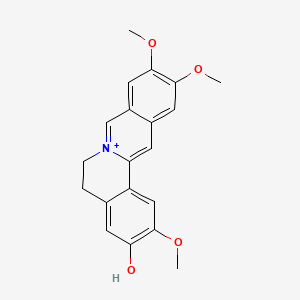
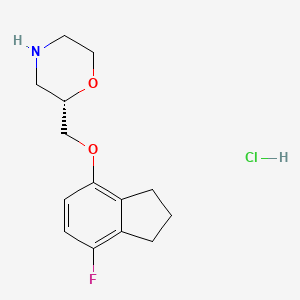

![(6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1222711.png)

